(E)-3-(2-nitrovinyl)furan
Overview
Description
(E)-3-(2-nitrovinyl)furan is an organic compound belonging to the nitrovinylfuran family It is characterized by a furan ring substituted with a nitrovinyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-(2-nitrovinyl)furan can be synthesized through several methods. One common approach involves the condensation of furfural with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrovinyl intermediate. This intermediate is then subjected to cyclization to yield the desired product. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and reduce the production time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-nitrovinyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Various substituted furans with different functional groups attached to the furan ring.
Scientific Research Applications
(E)-3-(2-nitrovinyl)furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-nitrovinyl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(2-nitrovinyl)furan
- 2,5-Dimethyl-3-(2-nitrovinyl)furan
- 2-Nitro-5-(2-nitrovinyl)furan
Uniqueness
(E)-3-(2-nitrovinyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXKFWNFUMXOD-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878873 | |
Record name | 3-(B-NITROVINYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53916-74-8 | |
Record name | 3-(B-NITROVINYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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